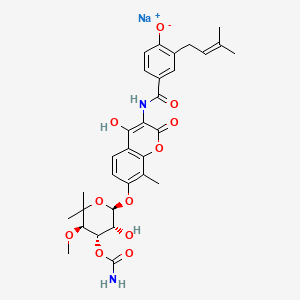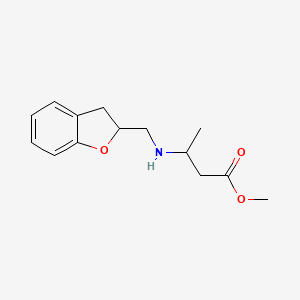![molecular formula C17H20N2 B7559168 N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline, also known as DHQEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHQEA belongs to the family of quinoline derivatives and has been synthesized using various methods. In
作用機序
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline is believed to act as a positive allosteric modulator of NMDA receptors. This means that N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can enhance the activity of NMDA receptors by binding to a site on the receptor that is separate from the receptor's active site. N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can enhance the activity of NMDA receptors, increase the release of certain neurotransmitters, and inhibit the activity of certain enzymes involved in the inflammatory response. In vivo studies have shown that N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
One advantage of using N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline in lab experiments is that it has a high degree of purity and can be synthesized using relatively simple methods. N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has also been shown to have low toxicity in animal studies. One limitation of using N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline. One direction is to investigate its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and traumatic brain injury. Another direction is to investigate its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline and to identify any potential side effects or limitations of its use.
合成法
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can be synthesized using a few different methods. One method involves the reaction of 2-anilinoethanol with 3,4-dihydroquinoline in the presence of a catalyst. Another method involves the reaction of 2-bromoethylamine hydrobromide with 3,4-dihydroquinoline in the presence of a reducing agent. Both methods have been reported to yield N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline with high purity.
科学的研究の応用
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has been found to have potential therapeutic applications in various fields of research. In the field of neuroscience, N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has been investigated for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases.
特性
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-9-16(10-3-1)18-12-14-19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11,18H,6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEUZFLGOFVILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)
![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)
![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)



![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)